molecular formula C14H10O2 B2387981 3,6-Phenanthrenediol CAS No. 30309-92-3

3,6-Phenanthrenediol

Cat. No.: B2387981
CAS No.: 30309-92-3
M. Wt: 210.232
InChI Key: KETVJOBTVPUWMG-UHFFFAOYSA-N
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Description

3,6-Phenanthrenediol is an aromatic organic compound with a chemical formula of C14H10O2. It is a type of phenanthrenoid, which are chemical compounds formed with a phenanthrene backbone . These compounds occur naturally in plants, although they can also be synthesized .


Synthesis Analysis

The synthesis of phenanthrenes involves the use of UV irradiation, where stilbene and its derivatives undergo intramolecular cyclization to form dihydrophenanthrenes . A study on the synthesis of [n]Cyclo-3,6-phenanthrenylenes revealed that these compounds were obtained from one-pot macrocyclization of dibromophenanthrene .


Molecular Structure Analysis

The molecular formula of this compound is C14H10O2. The molecular weight is 210.232. The IUPAC Standard InChIKey is ODUSUXJNDWKJKH-UHFFFAOYSA-N .

Scientific Research Applications

Chemotaxonomic Significance in Orchidaceae

The phytochemical study of Gomesa recurva R. Br. (Orchidaceae) identified the presence of phenanthrenoids, including variations of phenanthrenediol. This discovery holds chemotaxonomic significance, emphasizing the role of phenanthrenoids in differentiating plant species within the Orchidaceae family (Savaris et al., 2018).

Potential in Wound Healing

Research on Stemona tuberosa Lour. (Stemonaceae) isolated a new compound similar to phenanthrenediol, which demonstrated significant cell proliferative effects. These findings suggest potential applications in wound healing, highlighting the therapeutic possibilities of phenanthrenediol derivatives (Kil et al., 2015).

Application in Energy Storage

3,6-Poly(phenanthrenequinone) (PPQ), a derivative of phenanthrenediol, was synthesized and tested as a conductive binder in nano-sized silicon negative electrodes. This research underlines the potential of phenanthrenediol derivatives in enhancing the performance of energy storage devices (Kim et al., 2015).

Fluorescent Properties in Photophysical Studies

Studies on phenanthrene and 3,6-diphenylphenanthrene-based compounds, including phenanthrenediol derivatives, revealed unique fluorescence properties. These compounds are valuable in photophysical studies for understanding intramolecular charge transfer and excited state behaviors (Kothavale et al., 2018).

Cytotoxic Properties in Cancer Research

Research involving Dendrobium devonianum identified new phenanthrene compounds, including phenanthrenediol derivatives, with notable cytotoxic effects on cancer cells. This highlights the potential of phenanthrenediol in developing anticancer therapies (Wu et al., 2018).

Electrochemical Properties

Investigations into the electrochemical behaviors of 3,6-dihydroxyphenanthrene, a related compound, on boron-doped diamond electrodes revealed distinct properties in different solutions. This research is critical for understanding the electrochemical applications of phenanthrenediol derivatives (Zhang et al., 2003).

Chiroptical Properties in Polymer Chemistry

The study of a chiral, dialkoxy-functionalized poly(3,6-phenanthrene) demonstrated its ability to adopt different conformations in solvents. This finding is significant for the development of materials with tailored optical properties (Vanormelingen et al., 2009).

Mechanism of Action

Target of Action

3,6-Phenanthrenediol is a phenanthrenoid, a class of chemical compounds formed with a phenanthrene backbone . These compounds occur naturally in plants and are known to interact with various biological targets.

Mode of Action

For instance, some phytochemicals, such as phenanthrene and phenolic compounds, disrupt the cytoplasmic membrane, comparable to the mode of action of classical antibiotics .

Biochemical Pathways

Phenanthrenoids are involved in several biochemical pathways. For example, cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase is an enzyme that uses (+)-cis-3,4-dihydrophenanthrene-3,4-diol and NAD+ to produce phenanthrene-3,4-diol, NADH, and H+. This enzyme participates in naphthalene and anthracene degradation . .

Pharmacokinetics

It’s known that phenanthrenoids can be metabolized in organisms like mice .

Result of Action

Phenanthrenoids have been reported to show cytotoxic activity against human cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, phenanthrenoids are considered xenobiotics, compounds that are foreign to a living organism . As such, their action can be influenced by factors such as the presence of other xenobiotics, the organism’s metabolic state, and the specific environmental conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,6-Phenanthrenediol are not fully understood due to limited research. It is known that phenanthrenoids, including this compound, can interact with various biomolecules. For instance, under UV irradiation, stilbene and its derivatives undergo intramolecular cyclization to form dihydrophenanthrenes .

Cellular Effects

Phenanthrenoids have been reported to show cytotoxic activity against human cancer cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

It is known that cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase, an enzyme that participates in naphthalene and anthracene degradation, uses a similar compound, (+)-cis-3,4-dihydrophenanthrene-3,4-diol, to produce phenanthrene-3,4-diol .

Properties

IUPAC Name

phenanthrene-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETVJOBTVPUWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C3=C1C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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